
(S)-3,3-Difluoro-1-prolylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3,3-Difluoro-1-prolylpyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and synthesis. The presence of fluorine atoms in the molecule can enhance its metabolic stability, bioavailability, and binding affinity to target proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Difluoro-1-prolylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable proline derivative.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: The fluorinated intermediate undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and controlled fluorination.
Catalysis: Employing catalysts to enhance the yield and selectivity of the desired enantiomer.
Purification: Advanced purification techniques such as chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(S)-3,3-Difluoro-1-prolylpyrrolidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of difluorinated carboxylic acids.
Reduction: Production of difluorinated amines.
Substitution: Generation of various substituted pyrrolidines.
科学的研究の応用
(S)-3,3-Difluoro-1-prolylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-3,3-Difluoro-1-prolylpyrrolidine involves its interaction with specific molecular targets:
Binding Affinity: The fluorine atoms enhance the binding affinity to target proteins by forming strong hydrogen bonds and van der Waals interactions.
Pathways: It may inhibit enzymes involved in metabolic pathways, thereby modulating biological processes.
類似化合物との比較
Similar Compounds
- (S)-3,3-Difluoro-1-pyrrolidinecarboxylic acid
- (S)-3,3-Difluoro-1-methylpyrrolidine
- (S)-3,3-Difluoro-1-ethylpyrrolidine
Uniqueness
(S)-3,3-Difluoro-1-prolylpyrrolidine stands out due to its specific chiral configuration and the presence of two fluorine atoms, which significantly influence its chemical and biological properties. This makes it a valuable compound for developing targeted therapies and advanced materials.
特性
分子式 |
C9H14F2N2O |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
(3,3-difluoropyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)3-5-13(6-9)8(14)7-2-1-4-12-7/h7,12H,1-6H2/t7-/m0/s1 |
InChIキー |
GGTLVSWIUUFZPF-ZETCQYMHSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)(F)F |
正規SMILES |
C1CC(NC1)C(=O)N2CCC(C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)
![5-fluoro-14-methoxy-9,12-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaene-8,17-dione](/img/structure/B15279994.png)


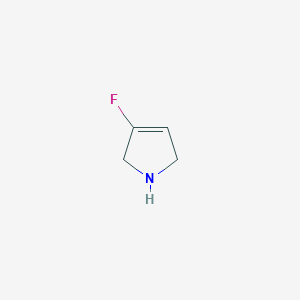
![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)


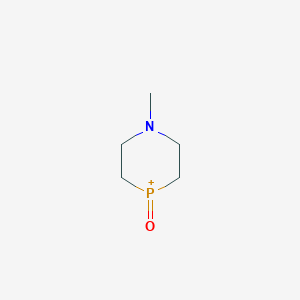
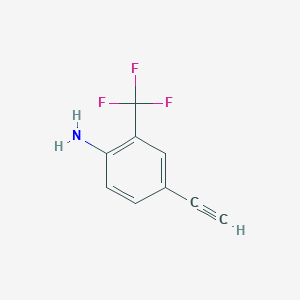
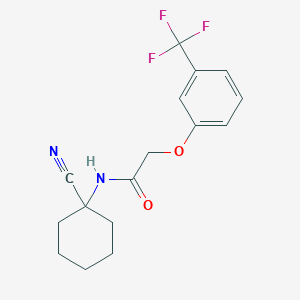
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
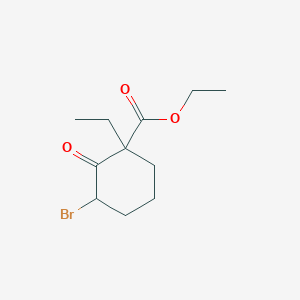
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)
